4-Propylbenzonitrile

Vue d'ensemble

Description

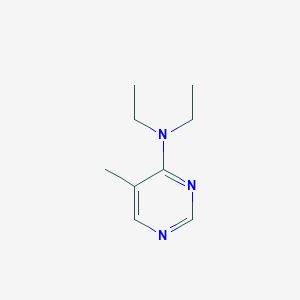

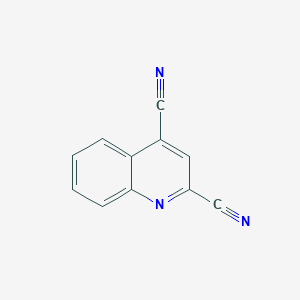

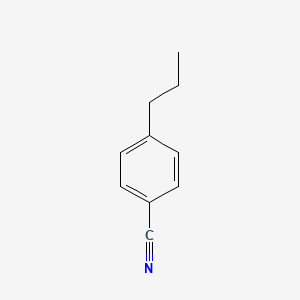

4-Propylbenzonitrile, also known as 4-N-PROPYLBENZONITRILE, is a chemical compound with the molecular formula C10H11N . It is used in various chemical reactions .

Synthesis Analysis

The synthesis of benzonitrile derivatives, which would include 4-Propylbenzonitrile, has been studied extensively. One approach involves the reaction of benzaldehyde and hydroxylamine hydrochloride . Another method involves the selective ammoxidation of i-propylbenzyl chlorides .Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be studied using Density Functional Theory . This approach allows for the calculation of wavenumbers that can be supported by experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis

The chemical reactions involving benzonitrile derivatives are complex and involve a multitude of species . The reactions are typically characterized by higher rate constants and notable effects on the chemical composition and energy dynamics of the system .Physical And Chemical Properties Analysis

4-Propylbenzonitrile has a density of 0.97 and a boiling point of 244.1°C . Its refractive index is 1.517 and it has a flash point of 101.4°C . The compound also has a logP value of 2.51078 .Applications De Recherche Scientifique

Antimicrobial Activity

4-Propylbenzonitrile derivatives exhibit antimicrobial activity. For instance, thiomorpholine derivatives, synthesized through nucleophilic substitution reactions involving 4-propylbenzonitrile analogs, have shown promising results in increasing microbial intracellular concentration and reducing microbial resistance (D. Kardile & N. Kalyane, 2010).

Thermodynamic Analysis in Cosolvents

The compound's solubility in cosolvent mixtures, such as acetonitrile and water, is of significant interest due to its industrial, biological, and environmental implications. Studies using UV/Vis spectrophotometry have revealed insights into its solubility behavior, which is crucial for designing more efficient and cleaner processes (C. Ortiz et al., 2023).

Charge Transfer and Quantum Dynamics

4-Propylbenzonitrile analogs are used to study intramolecular charge transfer processes. Research combining quantum chemistry and full-dimensional quantum dynamics has explored the radiationless decay channel from charge-transfer states, enhancing understanding of molecular interactions (A. Perveaux et al., 2015).

CO2 Capture Applications

Mixtures involving 4-Propylbenzonitrile derivatives have been investigated for their potential in CO2 capture. Studies on liquid crystals mixed with CO2 have shown that certain 4-Propylbenzonitrile derivatives can improve material properties for more effective CO2 capture (M. Groen, T. Vlugt, & T. W. Loos, 2015).

Cancer Cell Treatment

Compounds with 4-Propylbenzonitrile framework have shown strong activity against certain cancer cells. Studies have indicated their efficacy in treating colorectal and breast cancer cells, opening new avenues in cancer treatment research (Adhan Pilon et al., 2020).

Optical Properties in Thin Films

The plasma polymerization of 4-Propylbenzonitrile derivatives has been explored for the creation of thin films with enhanced optical properties. Such films show promise for various technological applications due to their unique photoluminescence characteristics (Xiongyan Zhao, Ming-Zhu Wang, & Jun Xiao, 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-propylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIAAGNBEHLVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509668 | |

| Record name | 4-Propylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylbenzonitrile | |

CAS RN |

60484-66-4 | |

| Record name | 4-Propylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.